1-Piperidin-3-Yl-Ethanone Hydrochloride
Overview
Description
1-Piperidin-3-Yl-Ethanone Hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. This compound is widely used in organic synthesis and pharmaceutical research due to its versatile chemical properties and biological activities .
Mechanism of Action
Target of Action
Piperidine derivatives, which include 1-piperidin-3-yl-ethanone hydrochloride, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The interaction of these compounds with their targets often leads to various pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biological activities .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological activities .
Action Environment
It’s worth noting that the compound is classified as a combustible solid , which may have implications for its storage and handling.
Biochemical Analysis
Biochemical Properties
1-Piperidin-3-Yl-Ethanone Hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, piperidine derivatives, including this compound, have been shown to exhibit interactions with enzymes such as cytochrome P450 . These interactions often involve binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes . These effects on cellular metabolism and signaling pathways highlight the compound’s potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to biomolecules such as enzymes and receptors, leading to changes in their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, the compound can activate or inhibit signaling pathways by interacting with receptors on the cell surface, leading to downstream effects on gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that piperidine derivatives, including this compound, can undergo degradation over time, leading to a decrease in their biological activity . Long-term exposure to the compound can also result in changes in cellular function, such as alterations in cell proliferation and differentiation . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of signaling pathways and gene expression . At high doses, this compound can cause toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity . These dosage effects are important for determining the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety . Additionally, this compound can interact with cofactors and other metabolic enzymes, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can localize to specific compartments or organelles, influencing its activity and function . The distribution of the compound within tissues can also affect its therapeutic potential, as it needs to reach the target site in sufficient concentrations to exert its effects .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, the compound may be targeted to the mitochondria, where it can influence cellular metabolism and energy production . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidin-3-Yl-Ethanone Hydrochloride typically involves the reaction of piperidine with acetyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
1-Piperidin-3-Yl-Ethanone Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-Piperidin-3-Yl-Ethanone Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-2-(piperidin-1-yl)ethanone Hydrochloride
- 1-(Piperidin-4-ylcarbonyl)piperidine Hydrochloride
- 1-(Piperidin-3-ylmethyl)piperidine Dihydrochloride Hydrate
Uniqueness
1-Piperidin-3-Yl-Ethanone Hydrochloride is unique due to its specific structural features and reactivity. Its piperidine ring and ethanone moiety confer distinct chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. Compared to similar compounds, it offers a balance of stability and reactivity, which is advantageous in various applications .
Properties
IUPAC Name |
1-piperidin-3-ylethanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-6(9)7-3-2-4-8-5-7;/h7-8H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUKURXHHTZTMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89895-05-6 | |
Record name | Ethanone, 1-(3-piperidinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89895-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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